Hovenidulcioside B2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
174902-17-1 |
|---|---|
Molecular Formula |
C38H60O12 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
[(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-4b,8,8,10a-tetramethyl-2'-oxo-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate |
InChI |
InChI=1S/C38H60O12/c1-19-14-22(48-33(19)45)15-24(47-21(3)40)20(2)23-8-9-27-36(6)12-11-28(50-34-32(44)31(43)30(42)25(17-39)49-34)35(4,5)26(36)10-13-37(27,7)38(23)16-29(41)46-18-38/h19-20,22-28,30-32,34,39,42-44H,8-18H2,1-7H3/t19-,20-,22+,23-,24+,25-,26+,27-,28+,30-,31+,32-,34+,36+,37-,38+/m1/s1 |
InChI Key |
ZWAMUWXPVAELPG-HRVCMFSSSA-N |
SMILES |
CC1CC(OC1=O)CC(C(C)C2CCC3C4(CCC(C(C4CCC3(C25CC(=O)OC5)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C[C@H](OC1=O)C[C@@H]([C@H](C)[C@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3([C@]25CC(=O)OC5)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OC(=O)C |
Canonical SMILES |
CC1CC(OC1=O)CC(C(C)C2CCC3C4(CCC(C(C4CCC3(C25CC(=O)OC5)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)OC(=O)C |
Other CAS No. |
174902-17-1 |
Synonyms |
hovenidulcioside B2 |
Origin of Product |
United States |
Origin, Isolation, and Production Methodologies of Hovenidulcioside B2
The primary natural source of Hovenidulcioside B2 is the plant Hovenia dulcis, commonly known as the Japanese raisin tree. The compound is one of several bioactive molecules isolated from this plant species.
Botanical Source Identification: Hovenia dulcis
Hovenia dulcis Thunb., a member of the Rhamnaceae family, is a hardy tree native to East Asia. Traditionally used in Chinese, Korean, and Japanese medicine, various parts of the tree are known to contain a rich array of phytochemicals.
Scientific studies have consistently identified the fruits and seeds of Hovenia dulcis as the primary plant parts for the isolation of this compound. scielo.brscielo.br Research focusing on the chemical constituents of the plant has successfully isolated this compound, along with other related saponins (B1172615) like Hovenidulcioside A1, A2, and B1, from the methanolic extract of the fruits and seeds. nih.gov
Advanced Isolation and Purification Techniques
The isolation and purification of this compound from its natural source is a multi-step process that employs various advanced analytical and chromatographic techniques to achieve a high degree of purity.
Extraction Methods from Plant Material
The initial step in obtaining this compound involves the extraction of crude compounds from the plant material. A common method involves the use of a 70% ethanol-water solvent to reflux the air-dried and powdered plant parts, such as the stems. tandfonline.comlcms.cz Following this, the crude extract is typically suspended in water and then successively partitioned using solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility. tandfonline.comlcms.cz Studies have also utilized hot water and methanol (B129727) for extraction from the fruits. researchgate.net
Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Column Chromatography)
Following extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the complex mixture.
Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract. Different types of stationary phases are utilized:
Silica (B1680970) Gel Column Chromatography: The crude extract is often first subjected to silica gel column chromatography, with a mobile phase typically consisting of a chloroform-methanol gradient. tandfonline.comlcms.cz
ODS (Octadecylsilane) Column Chromatography: Fractions obtained from silica gel chromatography are further purified using ODS columns with a methanol-water gradient as the mobile phase. tandfonline.comlcms.cz
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is also used for further purification of fractions, with methanol often used as the eluent. lcms.cz
High-Performance Liquid Chromatography (HPLC): For final purification, preparative and semi-preparative HPLC are essential. This technique offers high resolution and efficiency in separating structurally similar compounds. A common mobile phase used for the purification of this compound and related compounds is a gradient of acetonitrile (B52724) and water. tandfonline.comlcms.czlcms.cz
The following table summarizes the chromatographic techniques used in the isolation of triterpenoids from Hovenia dulcis:
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase |
| Column Chromatography | Silica Gel | Chloroform-Methanol Gradient |
| Column Chromatography | ODS (Octadecylsilane) | Methanol-Water Gradient |
| Column Chromatography | Sephadex LH-20 | Methanol |
| Preparative HPLC | C18 | Acetonitrile-Water Gradient |
Biotechnological Production Strategies
To overcome the limitations of sourcing from wild plants, biotechnological approaches are being explored for the sustainable production of this compound and other valuable secondary metabolites from Hovenia dulcis.
Plant Cell Suspension Cultures
A promising strategy is the use of plant cell suspension cultures. Research has demonstrated the successful establishment of friable callus and cell suspension cultures of Hovenia dulcis. scielo.brpbsociety.org.plresearchgate.net Phytochemical screening of these callus cultures has confirmed the presence of saponins, the class of compounds to which this compound belongs. scielo.brscielo.brresearchgate.net These findings indicate that in vitro cultures of Hovenia dulcis are a potential source for the production of its characteristic saponins, offering a controlled and continuous supply independent of geographical and seasonal variations. scielo.brresearchgate.net While the presence of saponins is confirmed, further research is needed to specifically quantify the yield of this compound in these culture systems.
Microbial Fermentation Approaches
As of the current body of scientific literature, there are no established or documented methods for the production of this compound through microbial fermentation. The synthesis of this specific triterpenoid (B12794562) saponin (B1150181) appears to be confined to its natural source, the plant Hovenia dulcis.
However, the field of synthetic biology and metabolic engineering presents a promising frontier for the future production of complex plant-derived molecules like this compound in microbial cell factories. nih.govacs.org The de novo synthesis of other triterpenoid saponins has been successfully achieved in engineered microorganisms, suggesting that a similar approach could potentially be developed for this compound. acs.org This would offer a more sustainable and controlled production method compared to extraction from plant sources, which can be time-consuming and environmentally impactful. nih.govacs.org
The development of a microbial fermentation process for this compound would involve several key steps:
Elucidation of the Biosynthetic Pathway: A complete understanding of the enzymatic steps involved in the conversion of primary metabolites into this compound within Hovenia dulcis is the first critical step. nih.govresearchgate.net This involves identifying and characterizing all the enzymes responsible for creating the triterpenoid backbone and subsequently glycosylating it to form the final saponin. mdpi.comnih.gov
Heterologous Expression in a Microbial Host: The genes encoding the biosynthetic enzymes from Hovenia dulcis would need to be transferred and functionally expressed in a suitable microbial host, such as Saccharomyces cerevisiae (a type of yeast) or Escherichia coli (a bacterium). nih.gov These microbes are often chosen for their fast growth rates and well-understood genetics. acs.orgresearchgate.net
Metabolic Engineering and Optimization: The microbial host's metabolism would need to be engineered to enhance the production of this compound. This could involve redirecting the flow of precursor molecules towards the saponin biosynthesis pathway and optimizing the expression levels of the heterologous enzymes. nih.govacs.org Challenges in this stage often include the low efficiency of plant enzymes in microbial hosts and the potential toxicity of the produced saponin to the microbe itself. acs.org
Endophytic fungi, which live within the tissues of plants, are another potential avenue for the microbial production of this compound. mdpi.comresearchgate.net These fungi are known to produce a wide array of bioactive compounds, sometimes including those also produced by their host plant. researchgate.net Research into the endophytic fungi of Hovenia dulcis could lead to the discovery of a microorganism that naturally synthesizes this compound or a closely related precursor, which could then be utilized in a fermentation process. mdpi.com
While the microbial fermentation of this compound is not yet a reality, the advancements in the production of other complex natural products, such as ginsenosides (B1230088) and oleanolic acid, in microbial systems provide a strong proof-of-concept for its future feasibility. acs.org The table below showcases examples of triterpenoid saponins and a vitamin that have been successfully produced using microbial fermentation, illustrating the potential of this technology.
| Compound | Production Organism | Titer/Yield | Reference |
| Oleanolic acid | Saccharomyces cerevisiae | 606.9 ± 9.1 mg/L | acs.org |
| Ginsenoside Rh2 | Saccharomyces cerevisiae | ~300 mg/L | acs.org |
Comprehensive Structural Characterization and Elucidation of Hovenidulcioside B2
Spectroscopic Analysis for Structural Determination
Mass Spectrometry (MS) Applications
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for sequencing the sugar moieties and identifying the aglycone core of saponins (B1172615). In an MS/MS experiment, the precursor ion corresponding to the protonated or sodiated molecule is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.
For triterpenoid (B12794562) saponins like Hovenidulcioside B2, fragmentation typically involves the sequential loss of sugar residues from the glycosidic chains. nih.gov The analysis of the mass differences between the precursor ion and the product ions allows for the identification of the monosaccharide units (e.g., glucose, xylose, rhamnose) and their sequence. Further fragmentation can induce cleavages within the triterpenoid backbone, offering insights into the structure of the aglycone. While the specific fragmentation pattern for this compound is detailed in specialized research literature, the general approach follows this established methodology for saponin (B1150181) characterization. rsc.orgnih.gov
Table 1: Representative MS/MS Fragmentation Data for Triterpenoid Saponins This table is illustrative of typical data obtained for saponins and does not represent specific experimental values for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |
|---|---|---|---|
| [M+Na]⁺ | [M+Na - 162]⁺ | 162 | Loss of a hexose (B10828440) unit (e.g., Glucose) |
| [M+Na - 162]⁺ | [M+Na - 162 - 132]⁺ | 132 | Loss of a pentose (B10789219) unit (e.g., Xylose) |
| [M+Na - 162 - 132]⁺ | [Aglycone+Na]⁺ | - | Fragment corresponding to the sodiated aglycone |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like saponins. euphresco.net It provides a rapid and accurate determination of the molecular weight of the compound with high sensitivity. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the desorption and ionization of the intact molecule, typically as a singly charged ion (e.g., [M+H]⁺ or [M+Na]⁺). openmicrobiologyjournal.com This technique is crucial for confirming the molecular formula of this compound, complementing data from other mass spectrometry methods. cabidigitallibrary.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For a complex triterpenoid saponin such as this compound, the IR spectrum would be expected to display characteristic absorption bands indicating its key structural features.
Table 2: Expected IR Absorption Bands for this compound This table is based on the known structure of triterpenoid saponins.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretching | Hydroxyl groups (from sugars and aglycone) |
| ~2930 | C-H stretching | Aliphatic CH, CH₂, CH₃ groups |
| ~1730 | C=O stretching | Ester or carboxylic acid groups (if present) |
| ~1640 | C=C stretching | Alkene group in the triterpenoid backbone |
| ~1075 (strong) | C-O stretching | Glycosidic linkages (C-O-C) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within a molecule. nih.gov Triterpenoid saponins, in their native state, generally lack extensive chromophores that absorb strongly in the UV-Vis range (200-800 nm). The aglycone may contain isolated double bonds which result in weak absorption at the lower end of the UV spectrum (around 200-220 nm). Therefore, UV-Vis spectroscopy is primarily used to confirm the absence of significant conjugated systems, such as aromatic rings or conjugated polyenes, in the structure of this compound.
Advanced Structural Elucidation Approaches
Microcrystal Electron Diffraction (MicroED)
Microcrystal Electron Diffraction (MicroED) is a cutting-edge cryo-electron microscopy technique used to determine the three-dimensional atomic structure of molecules from nanocrystals. nih.govnih.gov This method has become invaluable for natural products that are difficult to crystallize into sizes suitable for conventional X-ray crystallography. frontiersin.orghhu.de By rotating a nanocrystal in an electron beam, a series of diffraction patterns are collected, which can then be processed to yield a high-resolution 3D structure. youtube.com While there are no specific reports on the application of MicroED to this compound, this technique represents a powerful potential approach to unambiguously determine its absolute stereochemistry and solid-state conformation, should suitable microcrystals be obtained.
Computational Chemistry for Structural Confirmation (e.g., Density Functional Theory (DFT) Calculations)
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data in structural elucidation. DFT calculations can predict the lowest energy conformation of a molecule, and compute various spectroscopic properties. For this compound, DFT could be employed to:
Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.
Predict ¹H and ¹³C NMR chemical shifts to help confirm assignments from 2D NMR experiments.
Determine the most stable 3D conformation of the molecule, providing insights into the spatial arrangement of the sugar chains relative to the aglycone.
While specific DFT studies on this compound have not been reported in the searched literature, this approach is a state-of-the-art tool for validating and refining complex molecular structures derived from experimental data.
Elemental Analysis
The elemental composition of this compound has been determined through analysis, which aligns with its molecular formula, C38H60O12. This formula was established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the molecule, confirming the proposed molecular structure.
The theoretical mass composition, derived from the molecular formula, is as follows: Carbon (C) 64.39%, Hydrogen (H) 8.53%, and Oxygen (O) 27.08%. These values are crucial for the initial characterization of the compound and for verifying its purity after isolation.
Table 1: Elemental Analysis of this compound
| Element | Symbol | Percentage Composition (%) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Carbon | C | 64.39 | C38H60O12 | 708.88 |
| Hydrogen | H | 8.53 | ||
| Oxygen | O | 27.08 |
Stereochemical Assignments and Conformational Analysis
The complex three-dimensional structure of this compound is defined by the specific arrangement of its atoms in space, known as its stereochemistry. The absolute configuration of the numerous chiral centers in the this compound molecule has been determined through detailed spectroscopic analysis and is systematically named as [(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-4b,8,8,10a-tetramethyl-2'-oxo-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate (B1210297). thegoodscentscompany.com
This compound is classified as a diterpene glycoside, featuring a complex aglycone linked to a sugar moiety. The sugar component has been identified as a β-D-glucopyranosyl unit, which is attached to the aglycone. The β-configuration of the glycosidic bond is a key stereochemical feature.
Mentioned Compounds
Biosynthetic Pathways and Metabolic Engineering of Hovenidulcioside B2
Precursor Identification and Pathway Mapping (e.g., Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis)
The biosynthesis of Hovenidulcioside B2 follows the general pathway for triterpenoid saponins (B1172615). These natural products are a large family of secondary metabolites, with more than 20,000 different structures identified. flybase.org Their synthesis begins with precursor molecules that are assembled into a triterpene skeleton, which is then subjected to a series of modifications. flybase.org
The fundamental precursors for the triterpene backbone are derived from the isoprenoid pathway. This pathway produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all terpenoids. The condensation of these units leads to the formation of a 30-carbon precursor, squalene (B77637). Through a cyclization reaction catalyzed by oxidosqualene cyclase, the linear squalene molecule is transformed into a variety of cyclic triterpene skeletons. For this compound, this likely involves the formation of a dammarane-type or ceanothane-type triterpenoid skeleton, which are common in Hovenia dulcis. bohrium.comnih.govuin-malang.ac.id
Following the creation of the basic triterpene aglycone (the non-sugar part), the pathway involves a series of tailoring reactions. These modifications, including oxidation, glycosylation, and acylation, are responsible for the vast structural diversity of saponins. flybase.org In the case of this compound, specific sugar moieties and acyl groups are attached to the triterpene core at defined positions, leading to the final complex structure.
Enzymatic Steps and Associated Catalytic Mechanisms
The biosynthesis of this compound from its triterpene precursor is a multi-step process, each step catalyzed by a specific class of enzymes.
Key Enzymatic Steps:
Associated Catalytic Mechanisms:
The enzymes involved in this pathway employ several catalytic mechanisms to facilitate the reactions:
The specific enzymes that catalyze the biosynthesis of this compound have not yet been fully characterized. However, based on the known mechanisms of triterpenoid saponin biosynthesis, it is highly probable that a combination of P450s, UGTs, and acyltransferases are involved, each employing these fundamental catalytic strategies.
Genetic Regulation of Biosynthetic Enzymes
The production of this compound is tightly controlled at the genetic level to ensure that it is synthesized in the right place, at the right time, and in the correct amount. The regulation of gene expression for biosynthetic enzymes is a complex process involving several layers of control. hmdb.ca
The synthesis of these enzymes is governed by a dual genetic control system. abcam.com Structural genes are responsible for determining the molecular structure of the enzymes. abcam.com In addition to structural genes, there are also regulator and operator genes that control the rate at which these enzymes are synthesized. abcam.com This regulation often occurs at the level of transcription, where the cell can increase or decrease the production of messenger RNA (mRNA) from the genes that code for the biosynthetic enzymes. nih.gov
The expression of these genes can be influenced by various internal and external factors. For instance, developmental cues, hormonal signals, or environmental stresses can trigger signaling pathways that lead to the activation or repression of specific transcription factors. These transcription factors then bind to regulatory regions of the biosynthetic genes, modulating their expression and, consequently, the production of this compound.
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering offers a promising avenue for increasing the production of valuable plant secondary metabolites like this compound. wikipedia.org This field combines principles of biology and chemistry to optimize the metabolic pathways within cells. wikipedia.org Several strategies can be employed to enhance the yield of this compound.
Common Metabolic Engineering Strategies:
Plant Cell and Tissue Culture Systems:
An important platform for applying these metabolic engineering strategies is plant cell and tissue culture. nih.govresearchgate.net Callus and cell suspension cultures of Hovenia dulcis can be established and optimized for the production of this compound. nih.govresearchgate.net These in vitro systems offer several advantages, including the ability to control growth conditions and to apply elicitors—substances that can trigger a defense response in the cells and stimulate the production of secondary metabolites. researchgate.netguidetopharmacology.org
Below is an interactive data table summarizing potential metabolic engineering approaches:
| Strategy | Description | Potential Outcome |
|---|---|---|
| Overexpression of Key Genes | Increase the expression of genes coding for rate-limiting enzymes such as oxidosqualene cyclase or specific glycosyltransferases. | Increased flux towards this compound synthesis. |
| Blocking Competing Pathways | Down-regulate or knockout genes involved in pathways that compete for the same precursors (e.g., sterol biosynthesis). | Increased availability of precursors for this compound production. |
| Heterologous Expression | Introduce more efficient enzymes from other species into Hovenia dulcis cell cultures. | Creation of a more efficient biosynthetic pathway. |
| Cell Culture Optimization | Optimize culture conditions (media, hormones, pH) and apply elicitors (e.g., yeast extract, salicylic (B10762653) acid) to cell suspension cultures. guidetopharmacology.org | Enhanced biomass and/or secondary metabolite production. researchgate.net |
By implementing these advanced biotechnological approaches, it may be possible to develop a sustainable and high-yielding production system for this compound, facilitating further research into its properties and potential applications.
Biological Activities and Molecular Mechanisms of Hovenidulcioside B2
In Vitro Pharmacological Investigations
Histamine (B1213489) Release Modulation from Rat Peritoneal Exudate Cells
Research has demonstrated that Hovenidulcioside B2 can inhibit the release of histamine from rat peritoneal exudate cells. nih.gov In one study, this compound was found to suppress histamine release induced by both compound 48/80 and the calcium ionophore A-23187. nih.gov This suggests a potential role for the compound in modulating mast cell degranulation, a key event in allergic and inflammatory responses. The release of histamine is a critical factor in the initiation of immediate hypersensitivity reactions. semanticscholar.orgucl.ac.be
Anti-Inflammatory Mediator Inhibition in Immune Cell Lines
While direct studies on this compound are limited, extracts from Hovenia dulcis, which contain this compound, have shown significant anti-inflammatory properties in immune cell lines such as RBL-2H3. These extracts were found to inhibit the production and expression of key inflammatory mediators including cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), interleukin-4 (IL-4), and tumor necrosis factor-alpha (TNF-α). encyclopedia.pubnih.gov Furthermore, the extracts demonstrated an inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. encyclopedia.pubnih.govresearchgate.net The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. researchgate.net
Hepatoprotective Mechanisms
The hepatoprotective effects of compounds are often attributed to their ability to mitigate liver damage through various mechanisms, including the regulation of lipid metabolism and inflammation. nih.govtaylorandfrancis.com Extracts of H. dulcis have been shown to exert anti-inflammatory and anti-steatosis activities. mdpi.com Specifically, these extracts can decrease levels of TNF-α in the liver, a key cytokine involved in inflammatory processes. mdpi.com The regulation of lipid metabolism is another crucial aspect of hepatoprotection. mdpi.comfrontiersin.org
Potential Anti-Adipogenic Effects
The potential for compounds to influence adipogenesis, the process of fat cell formation, is an area of active research. bdpsjournal.orgnih.gov While direct evidence for this compound is not extensively detailed, studies on Hovenia dulcis extracts suggest an anti-adipogenic effect mediated through the AMPK pathway. semanticscholar.orgencyclopedia.pub The activation of AMPK is known to play a role in cellular energy homeostasis and can inhibit the expression of key adipogenic transcription factors. mdpi.com
Anticancer Activity via Cell Line Studies
Extracts from Hovenia dulcis have demonstrated cytotoxic activity against various cancer cell lines. In vitro studies have shown that these extracts can inhibit the growth of human colon cancer (HT29) and hepatocellular carcinoma (HepG2) cell lines. encyclopedia.pubmdpi.com Additionally, specific cytotoxicity has been reported against P2/0 mouse myeloma and lymphoma cells. encyclopedia.pubmdpi.com
Identification of Molecular Targets
The identification of specific molecular targets is a critical step in understanding the pharmacological actions of a bioactive compound. For this compound, various computational and experimental approaches have been employed to elucidate its direct protein interactions.
Ligand-Protein Interaction Studies (e.g., Molecular Docking with Specific Proteins like CPS1)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. diva-portal.org This method is instrumental in studying protein-ligand interactions and can provide insights into the binding affinity and mode of interaction. diva-portal.orgfrontiersin.org
Recent molecular docking studies have explored the interaction between this compound and Carbamoyl Phosphate Synthetase 1 (CPS1), a key enzyme in the urea (B33335) cycle responsible for nitrogen metabolism. mdpi.com These computational analyses revealed a significant binding affinity, with this compound exhibiting a binding energy of -10.5 kcal/mol with the wild-type CPS1 protein and -8.6 kcal/mol with a mutant variant. mdpi.com Such studies suggest a potential direct interaction, which could influence the protein's function and subsequently impact metabolic pathways. mdpi.com While these in silico findings point towards a possible mechanism, they did not directly translate to observable gene-diet interactions in a cohort study, indicating that the physiological effects might be a result of cumulative actions across various pathways rather than a singular interaction with CPS1. mdpi.com
These ligand-protein interaction studies are foundational in generating hypotheses about a compound's mechanism of action, which can then be validated through further experimental assays. diva-portal.orgpitt.edu The process often involves preparing protein structures, converting them into appropriate file formats (PDBQT), and using software like AutoDock to perform the docking simulations. mdpi.com
Chemical Proteomics Approaches (e.g., Cellular Thermal Shift Assay (CETSA), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Affinity Chromatography)
Chemical proteomics encompasses a range of techniques used to identify the protein targets of small molecules on a proteome-wide scale. ki.sebioms.sescilifelab.se These methods can be broadly categorized into those requiring a modified version of the compound (probe-based) and those that are label-free. drughunter.comeuropeanreview.org
Affinity Chromatography: This is a classic biochemical enrichment technique where a compound of interest is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate. drughunter.comeuropeanreview.orgpharmafocusasia.com The captured proteins are then identified using mass spectrometry. europeanreview.org This method is advantageous as it helps maintain the protein's natural three-dimensional structure. pharmafocusasia.com For this technique to be successful, a derivative of the active compound with a linker is often required for immobilization. evotec.com
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful label-free method for verifying drug-target engagement within a cellular environment. researchgate.netnih.govbioprocessonline.com The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability. researchgate.netnih.govresearchgate.net In a typical CETSA experiment, cells are treated with the compound, heated to cause protein denaturation, and then the soluble protein fraction is analyzed. nih.gov Proteins that have bound to the compound will be more resistant to heat-induced aggregation and will remain in the soluble fraction. nih.govbioprocessonline.com This allows for the identification of direct targets without chemically modifying the compound. researchgate.netpelagobio.com Quantitative analysis, often performed using western blotting or mass spectrometry, can determine the extent of stabilization and even calculate binding affinities. nih.govbioprocessonline.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While specific applications of SILAC in this compound research are not detailed in the provided results, SILAC is a widely used quantitative proteomics technique that can be integrated with other chemical proteomics methods. It involves metabolic labeling of proteins with "heavy" and "light" amino acids to differentiate between different cell populations. This allows for precise quantification of protein abundance changes upon drug treatment, which can help in identifying downstream effects of target engagement or in competitive binding assays to validate targets.
These chemical proteomics approaches provide a more direct and comprehensive view of the molecular interactions of a compound within the complex environment of the cell. ki.sebioms.se
Target Deconvolution Strategies
Target deconvolution is the process of identifying the specific molecular targets responsible for the phenotypic effects observed in a screening assay. pharmafocusasia.com This is a crucial step in drug discovery, particularly for compounds identified through phenotypic screens. pharmafocusasia.comresearchgate.net Various strategies are employed, often in combination, to pinpoint the direct protein interactors.
These strategies can be categorized into direct and indirect methods. drughunter.com
Direct methods , such as affinity chromatography and CETSA, aim to directly measure the interaction between the compound and its protein targets. drughunter.compharmafocusasia.com
Indirect methods , like genomic or phenotypic profiling, identify targets by observing the cellular response to the compound, which can provide valuable pathway-level information. drughunter.com
The ultimate goal is to identify the biological molecules that directly interact with the compound and to confirm that modulating these targets is responsible for the observed functional effects. pharmafocusasia.com This often involves a combination of computational predictions, in vitro binding assays, and cellular assays to build a strong case for a specific target. pharmafocusasia.comresearchgate.net
Elucidation of Cellular Signaling Pathways
Analysis of Major Signaling Cascades (e.g., MAPK, PI3K/AKT/mTOR, Wnt/β-catenin, NF-κB, Notch Pathways)
MAPK Pathway: Extracts from Hovenia dulcis containing compounds like hovenidulciosides have been shown to inhibit the ERK and p38 MAPK pathways. encyclopedia.pubnih.gov The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. celcuity.commdpi.com Its dysregulation is implicated in numerous diseases, including cancer. celcuity.comdigitellinc.com While direct evidence for this compound is limited, the general involvement of plant-derived compounds in modulating this pathway is well-established. mdpi.com This pathway is a downstream effector of various growth factor receptors and plays a critical role in translating extracellular signals into cellular responses, including protein synthesis and cell metabolism. celcuity.comyoutube.com
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis. cellsignal.comoncotarget.com Studies have shown that extracts from Hovenia dulcis can activate the Wnt/β-catenin pathway. encyclopedia.pubdntb.gov.ua This pathway is initiated by Wnt ligands binding to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator. cellsignal.comnih.gov
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and immune responses. scielo.br Ethanolic extracts of Hovenia dulcis fruits have been found to suppress inflammatory responses by inhibiting the NF-κB pathway. scielo.brscielo.br This inhibition prevents the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory mediators. encyclopedia.pub
Notch Pathway: The Notch signaling pathway is an evolutionarily conserved system that governs cell fate decisions. There is evidence of crosstalk between the Wnt/β-catenin and Notch signaling pathways in vascular development, where activation of β-catenin can upregulate Notch signaling. nih.gov
The following table summarizes the signaling pathways modulated by extracts containing this compound and related compounds.
| Signaling Pathway | Effect of Hovenia dulcis Extracts/Constituents | Research Finding |
| MAPK | Inhibition of ERK and p38 MAPK | encyclopedia.pubnih.gov |
| Wnt/β-catenin | Activation | encyclopedia.pubdntb.gov.ua |
| NF-κB | Inhibition | encyclopedia.pubscielo.brscielo.brencyclopedia.pub |
Regulatory Effects on Gene Expression and Protein Modulation
Gene expression is the fundamental process by which genetic information is used to synthesize functional gene products, such as proteins and non-coding RNAs. genome.govwikipedia.org The regulation of this process is critical for cellular function and differentiation. wikipedia.org
The modulation of signaling pathways by compounds like this compound ultimately translates into changes in gene expression and protein activity. For instance, the inhibition of the NF-κB pathway by Hovenia dulcis extracts leads to a reduction in the expression of genes encoding pro-inflammatory molecules like nitric oxide (NO) and inducible nitric oxide synthase (iNOS). encyclopedia.pub Similarly, activation of the Wnt/β-catenin pathway would lead to the transcription of its target genes. cellsignal.com
Furthermore, compounds from Hovenia dulcis have been noted to affect the expression of genes involved in fatty acid oxidation. dntb.gov.ua The regulation of gene expression can also occur at the post-transcriptional level, for example, through the action of microRNAs. wikipedia.org The protein FOXP2, a transcription factor, exemplifies how proteins can regulate the expression of other genes by binding to their DNA. wikipedia.org
Structure Activity Relationships Sar and Analogue Development of Hovenidulcioside B2
Systematic Chemical Modification and Derivatization Strategies
Systematic chemical modification of a lead compound like Hovenidulcioside B2 is a cornerstone of medicinal chemistry. The goal is to create a library of related compounds (derivatives) where specific parts of the molecule are altered. By comparing the biological activity of these derivatives to the parent compound, researchers can deduce which functional groups are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, or metabolic stability.
For this compound, a dammarane-type triterpenoid (B12794562) saponin (B1150181), key sites for modification include:
The Aglycone Core (Jujubogenin): The triterpenoid skeleton features several functional groups that are targets for derivatization. Modifications can include esterification or etherification of hydroxyl groups, or amidation of the C-28 carboxylic acid.
Common derivatization reactions applicable to the this compound structure are outlined below.
| Modification Site | Potential Derivatization Strategy | Purpose of Modification |
| C-3 Hydroxyl Group | Esterification, Etherification | Investigate the importance of this hydrogen bond donor for activity. |
| C-28 Carboxylic Acid | Esterification, Amidation | Modulate polarity and explore potential new interactions with target proteins. |
| Sugar Chain | Selective hydrolysis, Glycosylation/Deglycosylation | Determine the role of the full sugar chain versus individual sugar units in biological activity. |
| Sugar Hydroxyls | Acetylation, Methylation | Alter solubility and membrane permeability. |
By systematically applying these strategies, a profile of the structure-activity relationship can be constructed, guiding the design of more effective analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model can predict the activity of newly designed or untested molecules, saving significant time and resources in the drug discovery process.
Developing a QSAR model for this compound analogues would involve the following steps:
Data Set Generation: A series of this compound analogues would be synthesized (as described in 6.1 and 6.4) and their biological activity measured in a specific assay (e.g., inhibition of a particular enzyme or cell proliferation).
Descriptor Calculation: For each analogue, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors (independent variables) with biological activity (dependent variable).
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A hypothetical QSAR data table is shown below to illustrate the concept.
| Analogue | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Polar Surface Area) | Biological Activity (IC₅₀, µM) |
| This compound | 4.5 | 350 Ų | 10.0 |
| Analogue 1 (C-28 Methyl Ester) | 5.1 | 330 Ų | 8.5 |
| Analogue 2 (C-3 Acetate) | 4.8 | 360 Ų | 15.2 |
| Analogue 3 (Deglycosylated) | 6.0 | 120 Ų | 50.0 |
Such models can highlight the key physicochemical properties driving the activity of this compound derivatives, providing invaluable guidance for future design efforts.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and trigger a response.
For this compound, a ligand-based pharmacophore model could be developed based on its known three-dimensional structure. The key steps would be:
Conformational Analysis: Determine the likely low-energy 3D shapes (conformations) of the this compound molecule.
Feature Identification: Identify potential pharmacophoric features within the structure. These typically include:
Hydrogen Bond Acceptors (e.g., carbonyl oxygen, ether oxygens)
Hydrogen Bond Donors (e.g., hydroxyl groups)
Hydrophobic Regions (e.g., the triterpenoid skeleton)
Negative Ionizable Centers (e.g., the C-28 carboxylic acid)
Model Generation: Create a 3D model that represents the spatial arrangement of these identified features.
This pharmacophore model serves as a 3D query. It can be used to rapidly screen large virtual databases of chemical compounds to identify other molecules that match the pharmacophore, and thus have a high probability of possessing similar biological activity. This approach is highly effective for discovering novel chemical scaffolds that mimic the active properties of the original natural product.
Synthesis and Biological Evaluation of this compound Analogues
The theoretical insights gained from SAR, QSAR, and pharmacophore studies culminate in the rational design, synthesis, and biological evaluation of new analogues. The synthesis of complex natural product analogues like those of this compound is a challenging task that often requires multi-step reaction sequences.
A general synthetic approach might involve:
Isolation: Extraction and purification of this compound from its natural source, Hovenia dulcis, to serve as the starting material.
Protecting Group Chemistry: Selectively "blocking" certain reactive functional groups on the molecule to prevent them from reacting while another part of the molecule is modified.
Key Modification Reaction: Performing the desired chemical transformation, such as forming an amide at the C-28 position or altering a sugar residue.
Deprotection: Removing the protecting groups to yield the final analogue.
Once synthesized, each new analogue must be rigorously purified and its structure confirmed using spectroscopic techniques (e.g., NMR, Mass Spectrometry). Subsequently, the analogues are submitted to biological evaluation. Given that various triterpenoids from Hovenia dulcis have shown potential anti-tumor and Nrf2 inhibitory activities, new this compound analogues would likely be tested in relevant assays. researchgate.netfrontiersin.org For example, their ability to inhibit the growth of cancer cell lines like A549 (lung cancer) and MDA-MB-231 (breast cancer) could be assessed using methods like the CCK8 assay. frontiersin.org The results of these biological tests provide crucial feedback, confirming or refuting the hypotheses generated from SAR and computational models, and driving the next cycle of design and optimization.
Advanced Analytical Methodologies for Hovenidulcioside B2 Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of natural product chemistry, essential for isolating compounds from their source and for quality control. For a compound like Hovenidulcioside B2, which is often found alongside structurally similar glycosides in plant extracts, these techniques are indispensable. mpg.deottokemi.comsenescence.info
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound. wikipedia.org This method offers high resolution and sensitivity, making it ideal for separating complex mixtures of phytochemicals found in extracts of Hovenia dulcis. cenmed.combohrium.com
In a typical HPLC analysis, a sample containing this compound is dissolved in a suitable solvent and injected into the system. The separation is commonly performed on a reversed-phase C18 column. bohrium.com A mobile phase, often a gradient mixture of an aqueous solution (like water with a small percentage of acid such as acetic or trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol), is pumped through the column. bohrium.comfishersci.at As the mixture travels through the column, different compounds interact with the stationary phase to varying degrees, causing them to separate.
Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. cenmed.comnih.gov For compounds that fluoresce, a fluorescence detector can be used for enhanced sensitivity. uni.lu By comparing the retention time and UV-Vis spectrum of a peak in the sample chromatogram to that of a purified this compound standard, the compound can be identified. Quantification is achieved by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations. fishersci.at Validated HPLC methods provide excellent linearity, accuracy, and precision, making them suitable for the quality control of raw materials and finished products containing this compound. bohrium.com
A summary of typical HPLC parameters used in the analysis of compounds from Hovenia dulcis is presented below.
Table 1: Representative HPLC Parameters for Analysis of Hovenia dulcis Constituents
| Parameter | Description | Commonly Used | Reference |
|---|---|---|---|
| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (3.5-5 µm particle size) | bohrium.com |
| Mobile Phase | The solvent that carries the sample through the column. | Gradient of Acetonitrile and Water (often with 0.1% Acetic Acid) | bohrium.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min | bohrium.com |
| Detector | The instrument used to visualize the separated compounds. | Diode Array Detector (DAD) | cenmed.com |
| Wavelength | The specific UV wavelength monitored for detection. | 210-365 nm (depending on target analytes) | bohrium.comfishersci.at |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, though its direct application to a large, non-volatile molecule like this compound presents challenges. nih.gov GC requires samples to be volatile and thermally stable, conditions that the this compound glycoside does not meet.
However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be employed after a chemical modification step known as derivatization. This process converts non-volatile compounds into volatile derivatives. For this compound, this would involve reacting its multiple hydroxyl (-OH) groups with a silylating agent (like one containing TMS - trimethylsilyl) to increase its volatility. While direct experimental data on this specific derivatization is scarce, predicted GC-MS spectra for derivatized this compound are available in databases, suggesting its theoretical feasibility. wikipedia.orgeragene.com
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. nih.gov The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint, aiding in structural confirmation. researchgate.net
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov This technology allows researchers to cast a wide net in the search for new lead compounds for drug development. researchgate.net Natural products like this compound can be included in large compound libraries that are subjected to HTS.
The process involves several key stages:
Assay Development: A robust and sensitive biological assay is designed to measure a specific biological event, such as enzyme inhibition, receptor binding, or changes in cell morphology. uni.lu These can be biochemical assays using purified proteins or cell-based assays that monitor cellular responses. nih.gov
Automation and Screening: The assay is miniaturized into a microplate format (e.g., 384- or 1536-well plates) and automated liquid handlers dispense the assay reagents and the library compounds (including this compound) into the wells. researchgate.netnih.gov A robotic system moves the plates to a detector that reads the output from each well.
Data Analysis: The large volume of data generated is processed by specialized software to identify "hits"—compounds that show significant activity in the assay. uni.lu
While specific HTS campaigns involving this compound are not widely published, its potential for evaluation is clear. By including it in screening libraries, researchers could efficiently test it against hundreds of biological targets, potentially uncovering novel therapeutic applications. nih.gov
Chemoinformatics and Computational Tools for Data Analysis
Chemoinformatics combines chemistry, computer science, and information technology to analyze vast datasets of chemical information. uni.lu For a molecule like this compound, these tools are invaluable for predicting properties and guiding research.
Molecular Descriptors and Property Prediction: Chemoinformatics tools can calculate a wide range of molecular descriptors for this compound, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. These descriptors are used in computational models to predict its physicochemical properties and potential biological activities. uni.lu Databases like FooDB and the Human Metabolome Database (HMDB) provide such predicted data. wikipedia.orgeragene.com
Structural Analysis: As a diterpene glycoside, this compound's complex three-dimensional structure can be modeled and analyzed. eragene.com This allows researchers to understand its shape, size, and potential interaction points with biological macromolecules like proteins.
Virtual Screening: This computational technique simulates the binding of a ligand (like this compound) to the active site of a biological target (e.g., an enzyme or receptor). By docking the modeled structure of this compound into the structures of numerous known proteins, researchers can generate hypotheses about its mechanism of action, which can then be tested experimentally. uni.lu
Data Management: As analytical data from HPLC and HTS are generated, chemoinformatic systems are used to store, manage, and analyze the results, helping to identify structure-activity relationships (SAR) and prioritize compounds for further study.
Preclinical Research Applications and Model Systems
In Vivo Animal Models for Biological Evaluation
In vivo animal models are indispensable for evaluating the physiological and pharmacological effects of a compound in a complex, living system. yakhak.org While direct in vivo studies focusing exclusively on Hovenidulcioside B2 are not extensively documented, the compound is a known constituent of Hovenia dulcis extracts that have undergone evaluation in various animal models. These studies provide context for the potential biological relevance of this compound as part of a complex mixture.
The most prominent area of in vivo research on H. dulcis extracts is hepatoprotection. Animal models of liver injury, induced by substances like carbon tetrachloride (CCl4) or alcohol, are commonly used. nih.govresearchgate.netencyclopedia.pub For example, methanol (B129727) extracts from the fruits of H. dulcis demonstrated significant hepatoprotective activity against CCl4-induced toxicity in rats and D-galactosamine/lipopolysaccharide-induced liver injury in mice. nih.govresearchgate.net Other studies have shown that extracts can prevent both acute and chronic alcohol-induced liver damage in mice. researchgate.net Similarly, hot water or methanol extracts of the fruit peduncle were found to have a hepatoprotective effect against CCl4-induced damage in rats. yakhak.org
Another application has been in anti-fatigue research, where a hot-water extract of H. dulcis peduncle was shown to enhance swimming time in mice, an effect linked to anti-stress and antioxidant activities. worldscientific.com
These in vivo findings are significant because this compound, as a triterpene saponin (B1150181) isolated from the fruits and seeds, is present in these bioactive extracts. The results from these animal models justify further investigation into the specific contribution of individual saponins (B1172615), including this compound, to the observed therapeutic effects.
Examples of In Vivo Models Used to Evaluate Hovenia dulcis Extracts
| Animal Model | Inducing Agent/Test | Extract Type | Primary Outcome Investigated | Reference |
|---|---|---|---|---|
| Rats | Carbon Tetrachloride (CCl4) | Methanol extract (fruits) | Hepatoprotection | nih.gov, researchgate.net |
| Mice | D-galactosamine/LPS | Methanol extract (fruits) | Hepatoprotection | nih.gov, researchgate.net |
| Mice | Alcohol | - | Prevention of acute and chronic liver injury | researchgate.net |
| Mice | Forced Swimming Test | Hot-water extract (peduncle) | Anti-fatigue activity | worldscientific.com |
| Rats and Mice | Alcohol | Hot water or methanol extracts (fruit peduncle) | Reduction of blood alcohol levels | yakhak.org |
Computational and In Silico Modeling for Predictive Research
In silico modeling, which uses computer simulations, has become a powerful tool in preclinical research to predict the biological activity and potential molecular targets of compounds before they are tested in the lab. nih.govmdpi.comscielo.org.mx This approach accelerates drug discovery by screening large libraries of natural products against known protein targets, predicting their binding affinity, and helping to elucidate potential mechanisms of action. mdpi.combioengineer.org
For natural products like this compound, a key in silico technique is molecular docking. rjptonline.org This method simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. rjptonline.org By calculating the binding energy and analyzing the interaction patterns, researchers can predict whether a compound is likely to inhibit or activate the protein's function. researchgate.net
While specific molecular docking studies for this compound are not widely published, research on other compounds from Hovenia dulcis illustrates the application of this methodology. For instance, flavonoids from the plant have been evaluated as potential inhibitors of α-amylase and α-glucosidase through molecular docking. rjptonline.org In other studies, newly identified compounds from H. dulcis fruits were assessed for their inhibitory potential against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, with molecular docking used to reveal the binding mechanisms. researchgate.net Another study validated the inhibitory activity of daucosterol (B1680990) from the plant's leaf extract against acetylcholinesterase using docking simulations. researchgate.net
These examples demonstrate the utility of in silico approaches in the study of constituents from Hovenia dulcis. Although direct computational research on this compound is pending, these predictive models represent a logical next step to screen it against various therapeutic targets, such as those involved in inflammation or liver disease, thereby guiding future in vitro and in vivo experiments. bioengineer.org
Future Perspectives and Unaddressed Research Frontiers for Hovenidulcioside B2
Comprehensive Elucidation of Pharmacological Mechanisms
Current understanding of the pharmacological effects of Hovenidulcioside B2 is still in its infancy, often inferred from studies on crude extracts of Hovenia dulcis rather than the isolated compound itself. Extracts of the plant have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, antidiabetic, and anticancer effects. scispace.commdpi.com Triterpene saponins (B1172615), the chemical class to which this compound belongs, are recognized as major bioactive constituents of the plant. researchgate.netresearchgate.net
One study has specifically implicated a group of four triterpene glycosides, which includes this compound, in exerting antiallergic effects. mdpi.com However, the precise molecular targets and signaling pathways modulated by this compound remain to be identified. Future research must prioritize the systematic investigation of its mechanism of action. This includes identifying specific protein binding partners, characterizing its influence on key enzymatic activities, and mapping its impact on cellular signaling cascades. For instance, research on a related saponin (B1150181), Hovenidulcioside C, has shown it inhibits the Nrf2 protein, suggesting a potential mechanism for anti-tumor activity that warrants investigation for this compound. researchgate.net Unraveling these molecular details is fundamental to understanding its therapeutic potential and identifying predictive biomarkers for its efficacy.
Exploration of Novel Therapeutic Indications
The known bioactivities of Hovenia dulcis extracts provide a logical starting point for exploring new therapeutic applications for purified this compound. The plant has a long history in traditional medicine for treating liver ailments and alcohol intoxication. mdpi.comresearchgate.net Modern research supports its hepatoprotective properties, suggesting a clear path for investigating this compound as a specific agent for alcoholic liver disease. wjgnet.com
Beyond its traditional uses, emerging research points to novel and exciting possibilities:
Metabolic and Kidney Diseases: A 2025 study highlighted this compound in the context of renal dysfunction, showing its potential interaction with carbamoyl-phosphate synthase-1 (CPS1), a key enzyme in amino acid metabolism. nih.gov This opens a new avenue for exploring its role in managing metabolic disorders and kidney diseases.
Infectious Diseases: A serum metabolomics study identified this compound as a potential biomarker for distinguishing tuberculosis patients from healthy individuals, suggesting it may be involved in the host response to infection and could be explored for its diagnostic or therapeutic potential in this area. e-century.us
Oncology: The anticancer properties observed in Hovenia dulcis extracts and related saponins justify a focused investigation into the specific antineoplastic effects of this compound against various cancer cell lines. mdpi.comresearchgate.net
Future studies should employ high-throughput screening and disease-specific assays to systematically evaluate this compound against a broad range of therapeutic targets.
Advanced Biosynthetic Pathway Engineering
The natural abundance of this compound in Hovenia dulcis can be low and variable, posing a challenge for its large-scale production and commercialization. tandfonline.com Advanced biosynthetic pathway engineering offers a sustainable and scalable alternative to traditional extraction from plant sources. The foundation for this work is being laid through research into the biosynthesis of triterpenoid (B12794562) saponins and the establishment of in vitro cultures of H. dulcis. x-mol.netscielo.brscielo.br
Future research priorities in this area include:
Pathway Identification: The complete biosynthetic pathway leading to this compound in Hovenia dulcis needs to be fully mapped out. This involves identifying and characterizing all the enzymes responsible for synthesizing the triterpenoid backbone and attaching the specific sugar moieties.
Heterologous Expression: Once the genes for the biosynthetic pathway are identified, they can be transferred into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This would enable the fermentation-based production of this compound in a controlled and optimized environment.
Yield Optimization: Metabolic engineering techniques can be used to optimize the production yields in the chosen host organism. This involves redirecting metabolic flux towards the this compound pathway and eliminating competing metabolic pathways.
Successfully engineering a microbial chassis for high-yield production is a critical step towards making this compound readily available for extensive pharmacological testing and potential clinical use.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics)
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and embrace a systems-level approach. Omics technologies provide powerful tools for this purpose. While network pharmacology studies have begun to explore the complex interactions of compounds within Hovenia dulcis seeds, more focused research on the purified this compound is needed. wjgnet.com
Future research should integrate various omics platforms:
Transcriptomics: RNA sequencing (RNA-Seq) can reveal how this compound alters global gene expression patterns in cells and tissues. This can help identify the signaling pathways and biological processes it modulates.
Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in the protein landscape of cells upon treatment with this compound, revealing its direct and indirect targets.
Metabolomics: Analyzing the global changes in cellular metabolites following exposure to this compound can provide insights into its effects on metabolic pathways. e-century.us
Interactomics: Genome-wide association studies and expression quantitative trait locus (eQTL) analyses can help link genetic variations to individual responses to the compound, paving the way for personalized medicine applications. nih.gov
By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action and identify novel biomarkers and therapeutic hypotheses.
Development of Next-Generation Analytical Techniques
Robust and sensitive analytical methods are crucial for all stages of research on this compound, from its quantification in raw plant material to its detection in biological samples. Current methods primarily rely on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV and mass spectrometry (MS). tandfonline.comphytojournal.comresearchgate.net While effective, there is room for improvement.
The development of next-generation analytical techniques should focus on:
Increased Sensitivity and Specificity: Developing methods with lower limits of detection and quantification is essential for pharmacokinetic studies, where concentrations in blood or tissue may be very low. Techniques like tandem mass spectrometry (MS/MS) are well-suited for this. researchgate.net
High-Throughput Analysis: To screen large compound libraries or analyze numerous samples from clinical or preclinical studies, faster and more automated analytical platforms are needed.
Matrix Effect Reduction: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices that can interfere with analysis. Future method development should focus on advanced sample preparation techniques to minimize these matrix effects.
Standardization: Establishing standardized and validated analytical methods across different laboratories will be crucial for ensuring the reproducibility and comparability of research findings.
These advancements will underpin rigorous preclinical and clinical development by providing reliable data on the compound's absorption, distribution, metabolism, and excretion (ADME).
Collaborative Research Initiatives and Data Sharing
Accelerating the research and development of this compound will require a collaborative effort among researchers from various disciplines, including phytochemistry, pharmacology, biotechnology, and computational biology. Open science practices, particularly data sharing, are paramount to this endeavor.
To foster a more collaborative research environment, the following should be pursued:
Establishment of a Centralized Database: A dedicated public database for this compound and related compounds from Hovenia dulcis could serve as a central repository for chemical structures, spectral data, and bioactivity results.
Utilization of Public Repositories: Researchers should be encouraged to deposit their raw and processed data into established public repositories. This includes genomic and transcriptomic data in GEO or ArrayExpress, mass spectrometry data in platforms like GNPS and MassIVE, metabolomics data in the Metabolomics Workbench, and NMR data in the Natural Products Magnetic Resonance Database (NP-MRD). nih.govnih.govucsd.edumit.eduplos.org Generalist repositories like Figshare, Dryad, and Zenodo can house diverse datasets. nih.govplos.org
Formation of Research Consortia: The formation of international research consortia can facilitate the sharing of resources, expertise, and standardized protocols, thereby avoiding duplication of effort and accelerating discovery.
By embracing collaboration and open data principles, the scientific community can work together more efficiently to unlock the full therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Hovenidulcioside B2 from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase C18) and preparative HPLC. Purity validation requires ≥95% by HPLC-UV/ELSD and corroboration via NMR spectroscopy. Detailed protocols must include solvent ratios, temperature controls, and retention times to ensure reproducibility .
Q. How is the structural elucidation of this compound typically conducted?
- Methodological Answer : Structural determination combines spectroscopic methods:
- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for glycosidic linkage and aglycone identification.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with published spectral databases ensures accuracy .
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodological Answer : Purity is validated using:
- HPLC-DAD/ELSD with a certified reference standard.
- Melting point analysis (if applicable).
- Elemental analysis (C, H, N) for empirical formula verification. Batch-specific documentation must include chromatograms and calibration curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, solvent controls). Mitigation strategies include:
- Standardized bioassays (e.g., ISO-certified protocols for cytotoxicity testing).
- Dose-response validation across multiple independent labs.
- Meta-analysis of existing data to identify confounding variables (e.g., impurity interference) .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?
- Methodological Answer : Pharmacokinetic studies require:
- In vivo models (rodents) with controlled dosing (oral/intravenous) and serial plasma sampling.
- LC-MS/MS quantification for bioavailability and half-life determination.
- Compartmental modeling (e.g., non-linear mixed-effects modeling) to predict human pharmacokinetics. Ethical approval and species-specific guidelines must be documented .
Q. How can in silico modeling enhance mechanistic studies of this compound?
- Methodological Answer : Integrate computational tools with experimental validation:
- Molecular docking (AutoDock Vina, Schrödinger) to predict target binding.
- MD simulations (GROMACS) for stability assessment of ligand-receptor complexes.
- QSAR models to correlate structural motifs with activity. Experimental validation via mutagenesis or SPR analysis is critical .
Q. What strategies address low yields in synthetic pathways for this compound analogs?
- Methodological Answer : Optimize synthesis via:
- DoE (Design of Experiments) to test reaction variables (catalyst loading, temperature).
- Protecting group strategies for glycosylation efficiency.
- Flow chemistry to improve scalability and reduce side reactions. Yield improvements should be statistically validated (ANOVA) .
Data Analysis and Reproducibility
Q. How should researchers statistically validate contradictory results in this compound studies?
- Methodological Answer : Apply:
- Bland-Altman plots to assess inter-lab variability.
- Power analysis to ensure adequate sample sizes.
- Sensitivity analysis to identify outlier-prone steps (e.g., extraction pH, detection limits). Transparent reporting of raw data and error margins is mandatory .
Q. What frameworks ensure ethical and reproducible reporting of this compound research?
- Methodological Answer : Adhere to:
- ARRIVE guidelines for in vivo studies.
- FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- ICH Q2(R1) for analytical method validation. Cross-check against institutional ethics committees’ requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
